

Methodenvergleich zur Bestimmung der absoluten Konfiguration: Ein Leitfaden für Forscher

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Potassium D-tartrate monobasic*

Cat. No.: *B1630022*

[Get Quote](#)

Für Fachleute in der Wirkstoffentwicklung und chemischen Forschung ist die eindeutige Bestimmung der absoluten Konfiguration eines chiralen Moleküls von entscheidender Bedeutung. Diese Eigenschaft bestimmt maßgeblich die pharmakologische Aktivität und Toxizität einer Substanz. Dieser Leitfaden bietet einen objektiven Vergleich der gängigsten Methoden zur Verifizierung der absoluten Konfiguration, beleuchtet deren experimentelle Protokolle und stellt quantitative Daten zur Leistungsbewertung gegenüber. Ein besonderer Fokus liegt auf der Rolle von Kalium-D-hydrogentartrat, einer häufig genutzten Referenzsubstanz.

Die korrekte Zuordnung der räumlichen Anordnung der Atome in einem chiralen Molekül, bekannt als absolute Konfiguration, ist ein unverzichtbarer Schritt in der Synthese und Charakterisierung neuer chemischer Verbindungen. Die beiden Enantiomere eines chiralen Wirkstoffs können drastisch unterschiedliche biologische Wirkungen haben – von einem wirksamen Medikament bis hin zu einer toxischen Substanz. Daher fordern Zulassungsbehörden eine eindeutige stereochemische Charakterisierung. Forschern stehen verschiedene Techniken zur Verfügung, die sich in ihrer Anwendbarkeit, Genauigkeit und im experimentellen Aufwand unterscheiden.

Vergleich der primären Analysemethoden

Die Wahl der Methode zur Bestimmung der absoluten Konfiguration hängt von mehreren Faktoren ab, darunter die physikalischen Eigenschaften der Probe (insbesondere die Fähigkeit

zur Kristallisation), die verfügbare Probenmenge und die instrumentelle Ausstattung. Die drei primären Methoden sind die Einkristall-Röntgenstrukturanalyse (insbesondere unter Nutzung der anomalen Dispersion), die Circulardichroismus (CD)-Spektroskopie in Kombination mit quantenchemischen Berechnungen und die chemische Korrelation.

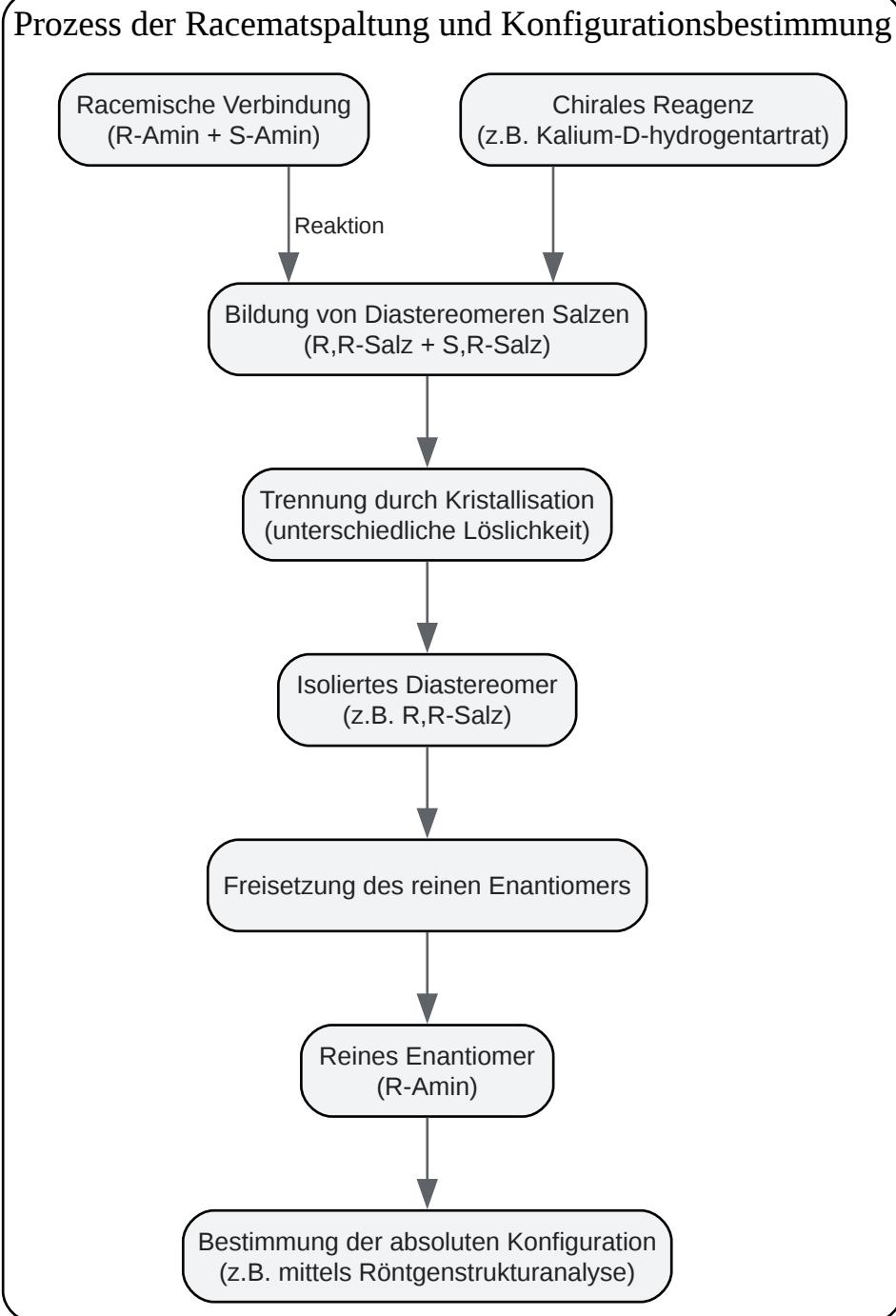
Merkmal	Einkristall-Röntgenstrukturanalyse (Anomale Dispersion)	Circulardichroismus (CD)-Spektroskopie & TD-DFT	Chemische Korrelation
Prinzip	Direkte Bestimmung der 3D-Struktur durch Beugung von Röntgenstrahlen an einem Einkristall. Die anomale Dispersion an Schweratomen ermöglicht die eindeutige Bestimmung der Häufigkeit.	Messung der unterschiedlichen Absorption von links- und rechtszirkular polarisiertem Licht durch ein chirales Molekül in Lösung. Vergleich des experimentellen Spektrums mit berechneten Spektren.	Chemische Umwandlung der unbekannten Substanz in eine Verbindung mit bekannter absoluter Konfiguration (oder umgekehrt) über stereochemisch eindeutige Reaktionen.
Probentyp	Hochreiner Einkristall geeigneter Größe und Qualität.	Lösung (typischerweise in einem transparenten Lösungsmittel wie Methanol, Acetonitril oder Wasser).	Feste oder gelöste Substanz.
Vorteile	Eindeutiges, direktes Ergebnis ("Goldstandard"). Liefert die vollständige 3D-Struktur.	Benötigt nur geringe Probenmengen. Keine Kristallisation erforderlich.	Benötigt keine aufwendige instrumentelle Analyse. Kann mit Standard-Laborausstattung durchgeführt werden.
Nachteile	Erfordert die Züchtung von qualitativ hochwertigen Einkristallen, was oft schwierig und zeitaufwendig ist.	Indirekte Methode; die Zuverlässigkeit hängt stark von der Qualität der quantenchemischen Berechnung ab.	Zerstörende Methode. Erfordert eine Reaktionssequenz, die die Konfiguration am Stereozentrum nicht verändert. Eine

	Nicht für alle Substanzen möglich.	Referenzverbindung mit bekannter Konfiguration ist notwendig.	
Quantitatives Ergebnis	Flack-Parameter x; ein Wert nahe 0 mit kleiner Standardunsicherheit bestätigt das angenommene Enantiomer.	Molares Elliptizitäts-Spektrum $[\theta]$ ($\text{deg}\cdot\text{cm}^2/\text{dmol}$) vs. Wellenlänge (nm).	Reaktionsausbeute (%), Enantiomerenüberschuss (ee in %).
Typische Daten	Flack x = 0.02 (4)	Positiver Cotton-Effekt bei 250 nm, $[\theta] = +15,000$	Ausbeute: 85%, ee > 99%

Die Rolle von Kalium-D-hydrogentartrat (Kalium-D-tartrat monobasisch)

Kalium-D-hydrogentartrat, ein Salz der natürlichen D-Weinsäure, spielt eine wichtige, wenn auch meist indirekte Rolle bei der Bestimmung der absoluten Konfiguration. Seine primäre Anwendung findet es als chirales Auflösungsmittel zur Racematspaltung.

Ein Racemat (eine 1:1-Mischung beider Enantiomere) kann nicht direkt durch die oben genannten Methoden analysiert werden, um die Konfiguration eines einzelnen Enantiomers zu bestimmen. Zuerst müssen die Enantiomere getrennt werden. Durch die Reaktion eines racemischen Gemisches (z.B. einer racemischen Base) mit einer enantiomerenreinen Säure wie D-Weinsäure (oder deren Kaliumsalz) entsteht ein Paar von diastereomeren Salzen.



[Click to download full resolution via product page](#)

Workflow der Racematspaltung und anschließenden Konfigurationsbestimmung.

Da Diastereomere unterschiedliche physikalische Eigenschaften (z.B. Löslichkeit) besitzen, können sie durch fraktionierte Kristallisation getrennt werden. Nach der Trennung wird das

reine Enantiomer aus dem diastereomeren Salz freigesetzt. Die absolute Konfiguration dieses nun enantiomerenreinen Materials kann anschließend mit einer der oben genannten Methoden bestimmt werden. Die bekannte Konfiguration des Tartrats dient dabei als interner Standard, der die Zuordnung erleichtert.

Detaillierte Experimentelle Protokolle

Einkristall-Röntgenstrukturanalyse (Anomale Dispersion)

Diese Methode ist der definitive Weg zur Bestimmung der absoluten Konfiguration, vorausgesetzt, es liegt ein geeigneter Kristall vor.[\[1\]](#)

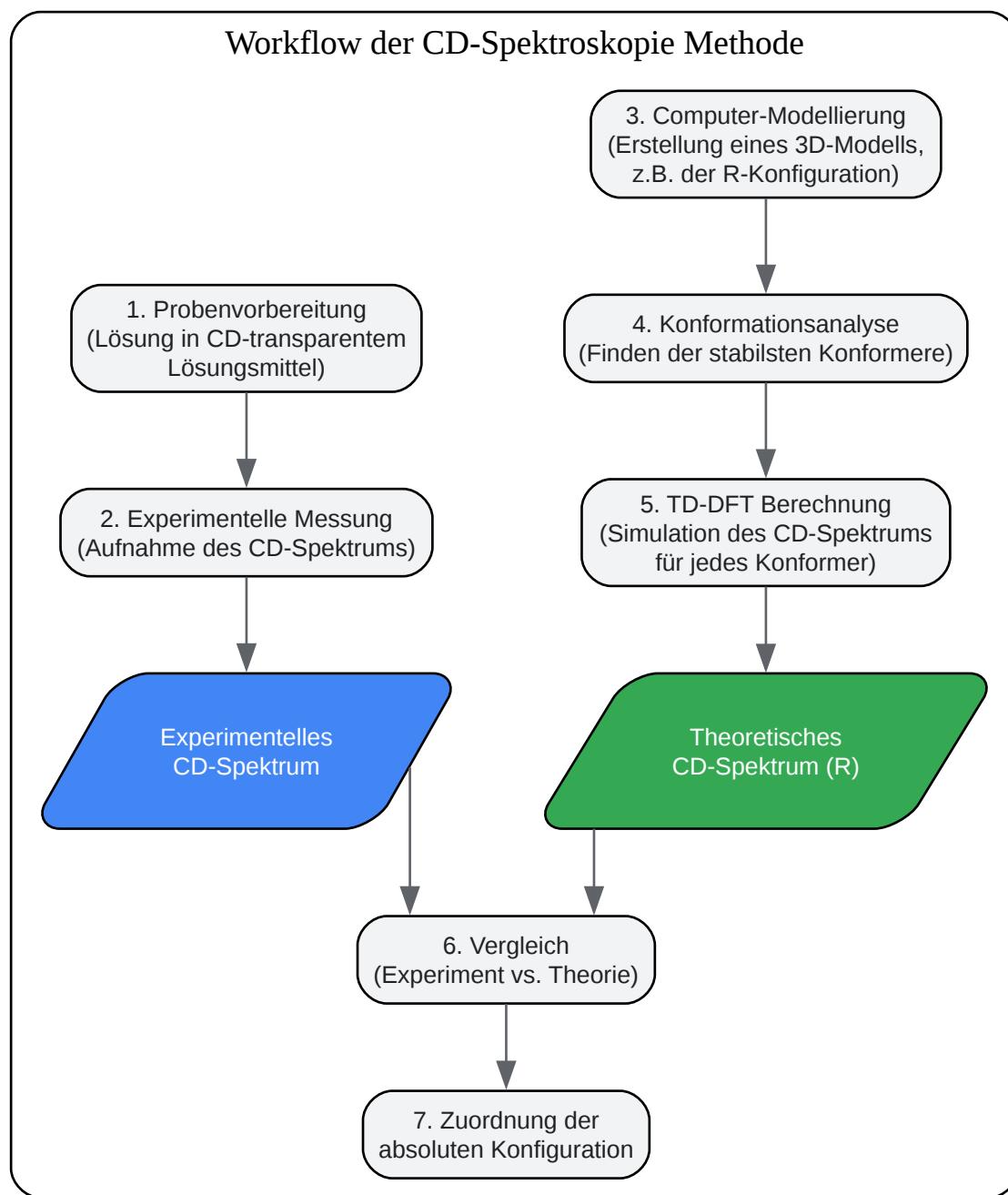
Methodik:

- Kristallisation: Züchten eines Einkristalls der reinen Substanz. Dies ist oft der kritischste Schritt. Der Kristall sollte eine Größe von ca. 0.1 - 0.3 mm haben und keine sichtbaren Defekte aufweisen.
- Kristallmontage: Der ausgewählte Kristall wird unter einem Mikroskop auf einem Goniometerkopf montiert, typischerweise unter Verwendung eines Kryo-Öls, und in einem kalten Stickstoffstrom (ca. 100 K) platziert, um Strahlenschäden zu minimieren.
- Datensammlung: Der Kristall wird auf einem Diffraktometer mit Röntgenstrahlen einer bestimmten Wellenlänge (z.B. Cu-K α , $\lambda = 1.5418 \text{ \AA}$ oder Mo-K α , $\lambda = 0.7107 \text{ \AA}$) bestrahlt. Für die anomale Dispersion ist es vorteilhaft, wenn die Struktur ein Atom enthält, das schwerer als Sauerstoff ist (z.B. S, Cl, Br, I oder ein Metall). Es wird ein vollständiger Datensatz von Beugungsreflexen gesammelt, wobei sichergestellt wird, dass Friedel-Paare (Reflexe h,k,l und -h,-k,-l) gemessen werden, deren Intensitäten sich aufgrund der anomalen Streuung leicht unterscheiden.
- Strukturlösung und -verfeinerung: Die Positionen der Atome werden aus den Beugungsdaten bestimmt. Anschließend wird die Struktur verfeinert, wobei zwei Modelle (das ursprünglich angenommene und sein Spiegelbild) gegen die experimentellen Daten getestet werden.
- Bestimmung des Flack-Parameters: Der Flack-Parameter 'x' wird berechnet. Er beschreibt den Anteil des invertierten Enantiomers im Kristall. Ein Wert von x nahe 0 zeigt an, dass die

angenommene absolute Konfiguration korrekt ist. Ein Wert nahe 1 deutet darauf hin, dass die invertierte Struktur korrekt ist. Ein Wert um 0.5 weist auf ein Racemat oder eine schlechte Datenqualität hin.

Circulardichroismus (CD)-Spektroskopie und TD-DFT-Berechnung

Diese Methode ist ideal für Verbindungen, die nicht oder nur schwer kristallisieren.



[Click to download full resolution via product page](#)

Logischer Arbeitsablauf zur Konfigurationsbestimmung mittels CD-Spektroskopie.

Methodik:

- Probenvorbereitung: Eine verdünnte Lösung der enantiomerenreinen Substanz wird in einem für den Messbereich (typischerweise 190-400 nm) transparenten Lösungsmittel hergestellt. Die Konzentration muss exakt bekannt sein.
- Messung: Das CD-Spektrum wird mit einem CD-Spektrometer aufgenommen. Das Gerät misst die Differenz der Absorption (ΔA) von links- und rechtszirkular polarisiertem Licht als Funktion der Wellenlänge. Das Ergebnis wird oft als molare Elliptizität $[\theta]$ dargestellt.
- Theoretische Berechnung (TD-DFT): a. Ein 3D-Modell eines der beiden Enantiomere (z.B. das R-Enantiomer) wird erstellt. b. Eine Konformationsanalyse wird durchgeführt, um die energieärmsten (und damit relevantesten) Konformationen des Moleküls zu identifizieren. c. Für jede dieser Konformationen wird mittels Time-Dependent Density Functional Theory (TD-DFT) das theoretische CD-Spektrum berechnet. d. Die berechneten Spektren der einzelnen Konformere werden entsprechend ihrer Boltzmann-Verteilung gewichtet und zu einem finalen theoretischen Spektrum gemittelt.
- Vergleich und Zuordnung: Das experimentell gemessene Spektrum wird mit dem berechneten Spektrum verglichen. Stimmen die Vorzeichen der Cotton-Effekte und die allgemeine Form überein, entspricht die absolute Konfiguration der Probe der des berechneten Modells. Ist das experimentelle Spektrum spiegelbildlich zum berechneten, liegt das andere Enantiomer vor.

Chemische Korrelation

Diese klassische Methode verknüpft die Konfiguration einer neuen Verbindung mit der einer bereits bekannten.

Methodik:

- Planung der Syntheseroute: Es wird eine Reaktionssequenz entworfen, die die unbekannte Verbindung (z.B. Substanz A) in eine bekannte Verbindung (Substanz B mit bekannter R-

Konfiguration) überführt, oder umgekehrt. Entscheidend ist, dass keine der Reaktionen die Konfiguration am zu bestimmenden Stereozentrum verändert (d.h. keine SN1-Reaktionen, Racemisierungen oder Epimerisierungen an diesem Zentrum).

- Durchführung der Reaktion: Die Synthese wird durchgeführt und das Produkt sorgfältig aufgereinigt.
- Strukturelle und stereochemische Analyse: Das erhaltene Produkt wird mit einer authentischen Probe der bekannten Verbindung B verglichen (z.B. mittels NMR, Schmelzpunkt, spezifischer Drehung).
- Konfigurationszuordnung: Wenn das aus A hergestellte Produkt identisch mit der authentischen R-Probe von B ist, dann muss auch die Ausgangsverbindung A die entsprechende Konfiguration besessen haben (die genaue R/S-Bezeichnung kann sich je nach CIP-Prioritäten ändern, aber die räumliche Anordnung ist korreliert).

Beispiel: Die Reduktion einer Carbonsäure zu einem Alkohol mittels LiAlH₄ verläuft ohne Änderung der Konfiguration am benachbarten Stereozentrum. Wenn ein unbekanntes (R)- oder (S)-2-Methylbutansäure-Derivat zu bekanntem (S)-(-)-2-Methyl-1-butanol reduziert wird, kann die Konfiguration der Säure eindeutig zugeordnet werden.

Schlussfolgerung

Die Bestimmung der absoluten Konfiguration ist eine komplexe Aufgabe, die eine sorgfältige Auswahl der geeigneten Methode erfordert. Die Einkristall-Röntgenstrukturanalyse ist die direkteste und zuverlässigste Methode, ist aber von der Verfügbarkeit geeigneter Kristalle abhängig. Die CD-Spektroskopie in Kombination mit TD-DFT-Berechnungen bietet eine leistungsstarke Alternative für nicht-kristalline Proben, erfordert jedoch computerchemische Expertise. Die chemische Korrelation bleibt eine wertvolle, wenn auch destruktive Methode, die auf etablierten chemischen Reaktionen und dem Vorhandensein geeigneter Referenzverbindungen beruht. Substanzen wie Kalium-D-hydrogentartrat sind unverzichtbare Werkzeuge in diesem Prozess, vor allem zur Auftrennung von Racematen, was oft der erste Schritt zur Analyse eines einzelnen Enantiomers ist. Für eine verlässliche und regulatorisch konforme Charakterisierung ist oft eine Kombination aus mehreren dieser Techniken der beste Ansatz.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.uzh.ch [chem.uzh.ch]
- To cite this document: BenchChem. [Methodenvergleich zur Bestimmung der absoluten Konfiguration: Ein Leitfaden für Forscher]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630022#verifying-the-absolute-configuration-of-a-compound-using-potassium-d-tartrate-monobasic>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com